molecular formula C19H19N3OS B2882432 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide CAS No. 851131-45-8

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B2882432
CAS No.: 851131-45-8
M. Wt: 337.44
InChI Key: FRVBDXSTXUPJBL-UHFFFAOYSA-N
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Description

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that features an imidazole ring substituted with a 2,3-dimethylphenyl group and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and aldehydes, under acidic or basic conditions.

    Substitution with 2,3-Dimethylphenyl Group: The imidazole ring is then substituted with a 2,3-dimethylphenyl group through electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions, often using thiolating agents like thiourea or thiols.

    Formation of the Phenylacetamide Moiety: The final step involves the acylation of the imidazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a base like pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group or reduce the imidazole ring using reducing agents like lithium aluminum hydride.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in various diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. The phenylacetamide moiety can interact with hydrophobic pockets in proteins, affecting their function. The sulfanyl group can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide
  • (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol

Uniqueness

2-{[1-(2,3-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both sulfanyl and phenylacetamide groups. This combination of functional groups provides a distinct set of chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-14-7-6-10-17(15(14)2)22-12-11-20-19(22)24-13-18(23)21-16-8-4-3-5-9-16/h3-12H,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVBDXSTXUPJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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